molecular formula C8H12N4O B8526902 N-(5-Aminomethyl-pyrimidin-2-yl)-N-methyl-acetamide

N-(5-Aminomethyl-pyrimidin-2-yl)-N-methyl-acetamide

Cat. No.: B8526902
M. Wt: 180.21 g/mol
InChI Key: BSNXQQDVXGEJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Aminomethyl-pyrimidin-2-yl)-N-methyl-acetamide is a useful research compound. Its molecular formula is C8H12N4O and its molecular weight is 180.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

N-[5-(aminomethyl)pyrimidin-2-yl]-N-methylacetamide

InChI

InChI=1S/C8H12N4O/c1-6(13)12(2)8-10-4-7(3-9)5-11-8/h4-5H,3,9H2,1-2H3

InChI Key

BSNXQQDVXGEJLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NC=C(C=N1)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(5-cyano-pyrimidin-2-yl)-N-methyl-acetamide (0.08 g, 0.45 mmol) in MeOH and 28% aqueous ammonia hydroxide (0.80 mL, 0.45 mmol) was hydrogenated over Raney-Ni catalyst using a continuous flow hydrogenation apparatus (conditions: flow rate 1 mL/minute, 25° C., 10 bar). After 2 hours, the solvent was concentrated in vacuo. The residue was purified by silica gel chromatography eluting with 5% MeOH in CH2Cl2. The major fractions were combined and the solvent was concentrated in vacuo to afford the title compound.
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
ammonia hydroxide
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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